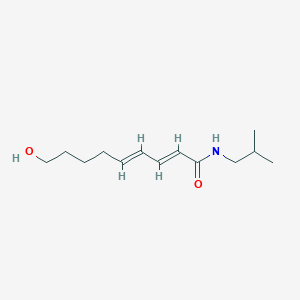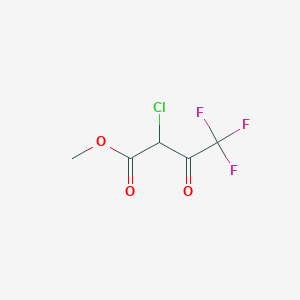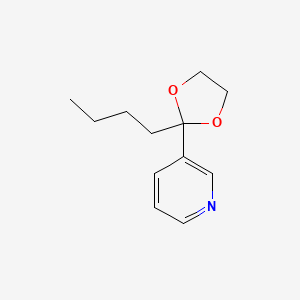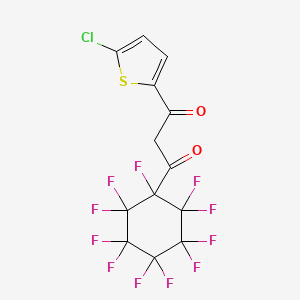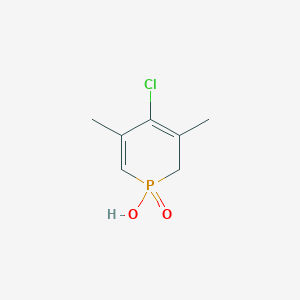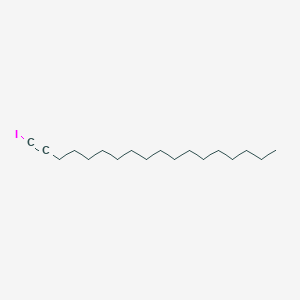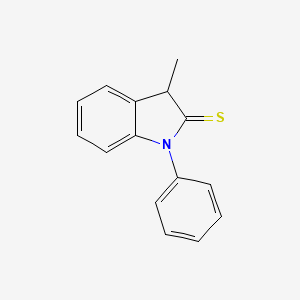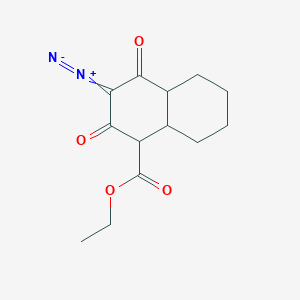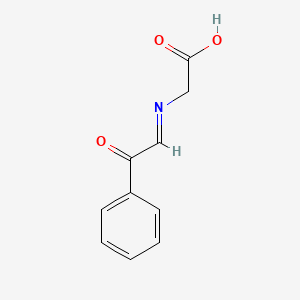
(E)-N-(2-Oxo-2-phenylethylidene)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-Oxo-2-phenylethylidene)glycine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a glycine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Oxo-2-phenylethylidene)glycine typically involves the condensation reaction between glycine and benzaldehyde under acidic or basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-N-(2-Oxo-2-phenylethylidene)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-N-(2-Oxo-2-phenylethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (E)-N-(2-Oxo-2-phenylethylidene)alanine
- (E)-N-(2-Oxo-2-phenylethylidene)valine
- (E)-N-(2-Oxo-2-phenylethylidene)leucine
Uniqueness
(E)-N-(2-Oxo-2-phenylethylidene)glycine is unique due to its specific structural features, such as the presence of a glycine residue and the phenyl-ethylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
113312-26-8 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC 名称 |
2-(phenacylideneamino)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(6-11-7-10(13)14)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChI 键 |
HWLQYJKUVJDRLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



